molecular formula C15H12Cl2N2O2 B11938316 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide CAS No. 42596-09-8

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11938316
CAS No.: 42596-09-8
M. Wt: 323.2 g/mol
InChI Key: DKRMZWSFEMIMQX-GIJQJNRQSA-N
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Description

N'-[(E)-(2,6-Dichlorophenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base derived from the condensation of 4-methoxybenzohydrazide and 2,6-dichlorobenzaldehyde. This compound features a hydrazide backbone with a 4-methoxybenzoyl group and a 2,6-dichlorophenyl-substituted azomethine (C=N) moiety. The E-configuration of the imine bond is stabilized by steric and electronic effects of the dichlorophenyl substituents . Its synthesis typically involves refluxing the precursors in ethanol with catalytic acetic acid, followed by recrystallization, a method consistent with analogous hydrazide derivatives .

The 4-methoxy group on the benzoyl moiety contributes to solubility and hydrogen-bonding capabilities.

Properties

CAS No.

42596-09-8

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C15H12Cl2N2O2/c1-21-11-7-5-10(6-8-11)15(20)19-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H,19,20)/b18-9+

InChI Key

DKRMZWSFEMIMQX-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 4-methoxybenzoic acid hydrazide and 2,6-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE has several scientific research applications, including:

Comparison with Similar Compounds

Substituent Variations on the Arylidene Moiety

  • N'-(4-Hydroxybenzylidene)-4-Methoxybenzohydrazide: This analogue replaces the 2,6-dichlorophenyl group with a 4-hydroxyphenyl ring.
  • The dihedral angle between the aromatic rings (18.28°) is smaller than in dichloro derivatives, suggesting greater planarity and π-π stacking efficiency .

Key Insight : Chlorine substituents in the target compound improve stability and bioactivity in hydrophobic environments, while hydroxy groups favor polar interactions.

Dichlorophenyl-Containing Analogues

  • N,N-bis[(E)-(2,6-Dichlorophenyl)methylidene]carbothioic Dihydrazide :
    This thiocarbohydrazide (MW 420.14 a.m.u) shares the 2,6-dichlorophenyl group but replaces the benzoyl moiety with a thiocarbonyl group. The sulfur atom increases electron delocalization, as seen in IR (C=S at ~1644 cm⁻¹), and may enhance radical scavenging activity .

  • N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(Trifluoromethyl)phenyl]amino}benzohydrazide: The addition of a trifluoromethyl group introduces strong electron-withdrawing effects, altering binding interactions in molecular docking studies. This compound demonstrated notable anti-inflammatory activity, suggesting that dichlorophenyl derivatives with electron-deficient substituents may optimize target affinity .

Key Insight : The benzohydrazide core in the target compound offers a balance between electronic effects and steric bulk, avoiding excessive rigidity seen in thiocarbohydrazides.

Heterocyclic Analogues

  • 2-(2-Chloro-4-Nitrophenyl)-N'-[(E)-(2,6-Dichlorophenyl)methylidene]-1,3-Benzoxazole-5-Carbohydrazide (3e): Incorporation of a benzoxazole ring (MW 490.19 a.m.u) introduces rigidity and planar geometry, as confirmed by NMR (δ 8.59 ppm for CH=N) .

Key Insight : Heterocycles like benzoxazole increase molecular complexity and binding specificity but may compromise bioavailability compared to simpler hydrazides.

Sulfonohydrazide vs. Benzohydrazide Derivatives

  • N'-[(E)-(2,6-Dichlorophenyl)methylidene]-4-Methylbenzenesulfonohydrazide: Replacing the benzoyl group with a sulfonyl moiety (MW ~373.24 a.m.u) alters electronic properties, with sulfonyl groups being stronger electron-withdrawers.

Key Insight: Sulfonohydrazides exhibit distinct reactivity profiles, favoring sulfonamide-based interactions over the acyl hydrazide hydrogen bonding seen in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (a.m.u) Key Substituents Melting Point (°C) Notable Functional Groups (IR)
Target Compound 373.24* 2,6-Cl₂, 4-OCH₃ Not Reported C=O (1664), C=N (1629)
N'-(4-Hydroxybenzylidene)-4-Methoxybenzohydrazide 286.28 4-OH, 4-OCH₃ >250 O–H (3473), C=O (1664)
N,N-bis[(E)-(2,6-Dichlorophenyl)methylidene]carbothioic Dihydrazide 420.14 2,6-Cl₂, C=S Not Reported C=S (1644), C=N (1588)
Compound 3e (Benzoxazole Derivative) 490.19 2,6-Cl₂, NO₂, Benzoxazole Not Reported NO₂ (1444), C=O (1644)

*Calculated based on .

Biological Activity

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide is a hydrazone derivative that has attracted attention for its diverse biological activities. This compound belongs to a broader class of acylhydrazones, which are known for their potential therapeutic applications due to their antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant properties. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzohydrazide and 2,6-dichloroacetophenone. This reaction yields the hydrazone linkage characteristic of the compound. The structural elucidation is often performed using spectroscopic methods such as NMR and mass spectrometry to confirm the formation of the desired product.

Antimicrobial Activity

Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive and Gram-negative bacteria are notably low, suggesting its potential as an effective antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. The compound exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These findings highlight the compound's potential as a lead molecule in cancer therapy.

Antioxidant Activity

The antioxidant activity of this compound has also been investigated. The compound demonstrates significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.

  • DPPH Assay : The compound showed an IC50 value of 50 µg/mL in scavenging DPPH radicals.
  • Comparison with Standard : The antioxidant activity was comparable to that of ascorbic acid, a well-known antioxidant.

Structure-Activity Relationship (SAR)

The biological activities of hydrazone derivatives can often be correlated with their structural features. In the case of this compound:

  • The presence of the 2,6-dichlorophenyl moiety enhances antimicrobial and anticancer activities.
  • The methoxy group at the para position contributes to increased lipophilicity, facilitating better cellular uptake.

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